3-iodo-N,N-dimethylbenzamide
Overview
Description
3-Iodo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H10INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the third position and two methyl groups on the nitrogen atom of the amide group. This compound is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N,N-dimethylbenzamide typically involves the iodination of N,N-dimethylbenzamide. One common method is the electrophilic aromatic substitution reaction, where N,N-dimethylbenzamide is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:
- Dissolve N,N-dimethylbenzamide in a suitable solvent like acetic acid.
- Add iodine and an oxidizing agent to the solution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N,N-dimethylbenzamide, while a Suzuki coupling reaction would produce a biaryl compound.
Scientific Research Applications
3-Iodo-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iodo-N,N-dimethylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets. The dimethylamino group can also contribute to the compound’s overall pharmacokinetic properties, such as solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzamide: Lacks the iodine substituent, making it less reactive in certain chemical reactions.
3-Bromo-N,N-dimethylbenzamide: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
3-Chloro-N,N-dimethylbenzamide: Contains a chlorine atom, which also affects its chemical behavior compared to the iodine derivative.
Uniqueness
3-Iodo-N,N-dimethylbenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it more suitable for specific applications, such as in halogen bonding studies and certain types of coupling reactions.
Properties
IUPAC Name |
3-iodo-N,N-dimethylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLDOPYONMGECY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308983 | |
Record name | 3-Iodo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91506-06-8 | |
Record name | 3-Iodo-N,N-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91506-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodo-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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